2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide 2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Brand Name: Vulcanchem
CAS No.: 433241-82-8
VCID: VC0356584
InChI: InChI=1S/C18H22N2O3/c1-3-23-15-11-9-14(10-12-15)18-13(2)19(21)16-7-5-4-6-8-17(16)20(18)22/h9-12H,3-8H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCCCC3)[O-])C
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4g/mol

2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

CAS No.: 433241-82-8

Main Products

VCID: VC0356584

Molecular Formula: C18H22N2O3

Molecular Weight: 314.4g/mol

2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide - 433241-82-8

CAS No. 433241-82-8
Product Name 2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Molecular Formula C18H22N2O3
Molecular Weight 314.4g/mol
IUPAC Name 3-(4-ethoxyphenyl)-2-methyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide
Standard InChI InChI=1S/C18H22N2O3/c1-3-23-15-11-9-14(10-12-15)18-13(2)19(21)16-7-5-4-6-8-17(16)20(18)22/h9-12H,3-8H2,1-2H3
Standard InChIKey RUPHNSPLUBQSQZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCCCC3)[O-])C
Canonical SMILES CCOC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCCCC3)[O-])C
Solubility 47.2 [ug/mL]
PubChem Compound 1624059
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator